N,N-Dimethyl-L-Alanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Protein and Peptide Synthesis Studies:

N,N-DMLA can be used as a building block for the synthesis of unnatural peptides and proteins. These modified molecules can be valuable tools for studying protein structure, function, and interactions with other molecules. By incorporating N,N-DMLA into specific positions within a peptide sequence, researchers can probe the role of different functionalities in protein folding, stability, and activity. [Source: ]

Enzyme Inhibition Studies:

N,N-DMLA can act as a substrate analog for certain enzymes, particularly those involved in amino acid metabolism. By studying how enzymes interact with N,N-DMLA compared to the natural substrate, researchers can gain insights into the enzyme's mechanism of action and potentially identify new drug targets. This approach can be valuable in the development of new medications for various diseases. [Source: ]

Membrane Transport Studies:

N,N-DMLA can be used to study the transport of amino acids across cell membranes. Due to its structural similarity to L-alanine, N,N-DMLA can be taken up by specific transport systems. By measuring the uptake and efflux of N,N-DMLA in different cell types, researchers can gain a better understanding of how amino acids are transported into and out of cells. [Source: ]

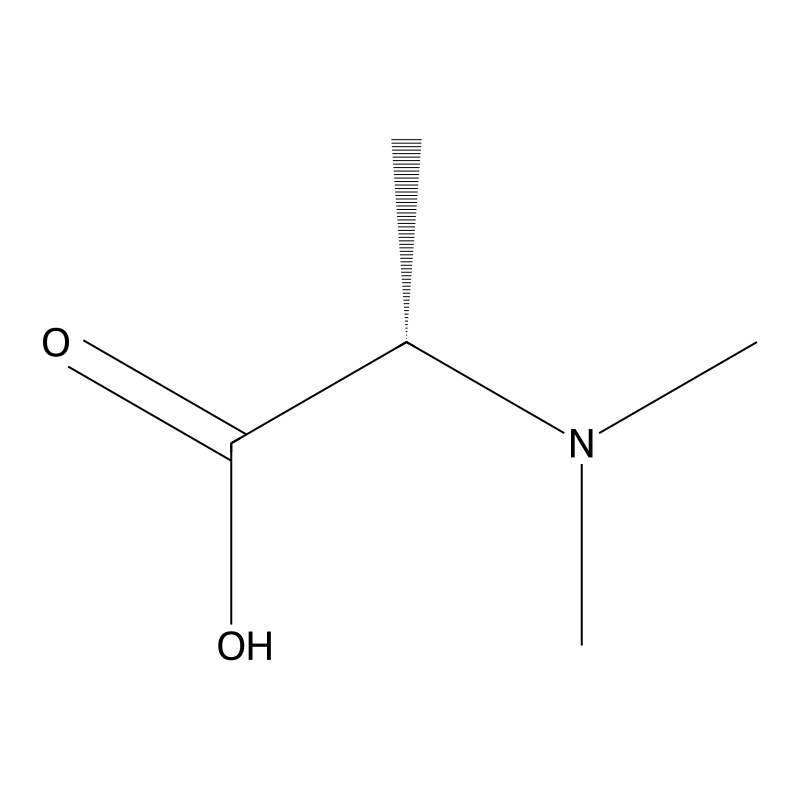

N,N-Dimethyl-L-Alanine is a derivative of the amino acid L-alanine, characterized by the substitution of both amino hydrogens with methyl groups. Its chemical formula is and it belongs to the broader class of organic compounds known as amino acids and their derivatives. This compound serves as a structural analog of L-alanine, which is a non-essential amino acid widely found in proteins and plays various roles in metabolism and cellular functions .

- Transamination: The compound can undergo transamination reactions where it can act as an amino donor, although its steric hindrance from the methyl groups may influence its reactivity compared to L-alanine.

- Decarboxylation: Similar to other amino acids, it may also undergo decarboxylation under certain conditions, leading to the formation of corresponding amines.

- Electrophilic Substitution: The presence of the dimethylamino group allows for potential electrophilic substitution reactions, particularly in the presence of suitable electrophiles .

N,N-Dimethyl-L-Alanine exhibits biological activities that are still being explored. While its specific roles in metabolic pathways are not fully understood, it may influence protein synthesis and cellular signaling due to its structural similarity to L-alanine. Additionally, compounds like N,N-Dimethyl-L-Alanine have been studied for their potential neuroprotective effects and roles in modulating neurotransmitter systems .

The synthesis of N,N-Dimethyl-L-Alanine can be achieved through various methods:

- Methylation of L-Alanine: This method involves the methylation of L-alanine using methyl iodide or dimethyl sulfate under basic conditions.

- Strecker Synthesis: A variation of the Strecker synthesis can be adapted to produce N,N-Dimethyl-L-Alanine by reacting acetaldehyde with ammonium chloride and a methylating agent.

- Fermentation Techniques: Microbial fermentation processes may also be employed to produce this compound from simpler precursors, although these methods are less common .

N,N-Dimethyl-L-Alanine has several applications across various fields:

- Pharmaceuticals: It is being investigated for potential therapeutic uses, particularly in neurology and psychiatry.

- Biochemistry: As a building block in peptide synthesis, it can be used to create modified peptides with enhanced properties.

- Agriculture: The compound may find applications in developing plant growth regulators or as a component in fertilizers due to its amino acid structure .

N,N-Dimethyl-L-Alanine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound | Structure | Unique Features |

|---|---|---|

| L-Alanine | Simplest amino acid; non-methylated form | |

| N-Methyl-L-Alanine | One methyl group; less sterically hindered | |

| N,N-Dimethyl-Glycine | Similar dimethyl substitution but derived from glycine | |

| N,N-Dimethyl-β-Alanine | Analogous structure; used as a ligand in catalysis |

N,N-Dimethyl-L-Alanine stands out due to its dual methyl substitutions on the amino group, which enhances its steric properties and potentially alters its biological activity compared to other similar compounds .

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant